molecular formula C14H11FN2O3 B3461741 3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide

3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B3461741
M. Wt: 274.25 g/mol
InChI Key: OSNYMDQXTJDIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the fluorinated nitro compound with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium amide (NaNH2) or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Reduction: 3-fluoro-N-(2-methyl-3-aminophenyl)benzamide.

    Substitution: 3-amino-N-(2-methyl-3-nitrophenyl)benzamide (if fluorine is replaced by an amine).

    Oxidation: 3-fluoro-N-(2-carboxy-3-nitrophenyl)benzamide.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

    Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or van der Waals interactions with the target. The nitro group can also participate in redox reactions, potentially affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-methyl-3-nitrophenyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with the nitro group at a different position.

    3-fluoro-N-(2-methyl-3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-12(6-3-7-13(9)17(19)20)16-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYMDQXTJDIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-fluoro-N-(2-methyl-3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.